molecular formula C14H12N2O4 B1676649 (E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 100872-83-1

(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1676649
M. Wt: 272.26 g/mol
InChI Key: IXYLVJHFJKDHRM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as E-5-MPA, is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound is a derivative of pyrimidine, and is part of the larger family of heterocyclic compounds. It has a unique chemical structure and a wide range of potential applications in scientific research.

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including allyl and benzyl, were synthesized and evaluated for their antiviral activity. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. The derivatives showed poor activity against DNA viruses but marked inhibitory effects against retroviruses, suggesting their specificity and potential application in treating retroviral infections (Hocková et al., 2003).

Molecular Structure and Synthesis

The molecular structure and synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, including compounds with a methoxyphenyl group, were investigated. These studies involved environmentally friendly multicomponent methodologies and characterized the compounds using various spectroscopic techniques. Such research aids in understanding the compound's structure and potential applications in various fields, including pharmaceuticals and materials science (Trilleras et al., 2017).

Luminescent Materials

5-(Benzylidene)pyrimidine-2,4,6-triones with different substituents on the phenyl rings were synthesized and their spectral-luminescent properties investigated. These compounds exhibit aggregation-induced emission (AIE), a phenomenon where the compounds become highly emissive upon aggregation. This characteristic makes them promising candidates for developing efficient luminescent materials, potentially useful in optical and electronic applications (Mendigalieva et al., 2022).

Corrosion Inhibition

A pyrimidine heterocyclic derivative, 2-ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (EPD), was studied for its ability to inhibit copper corrosion in saline solutions. This research is crucial for industrial applications where metal corrosion can lead to significant material and financial losses. The study found that EPD significantly reduced copper corrosion, demonstrating the compound's potential as a corrosion inhibitor (Khaled et al., 2011).

properties

IUPAC Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLVJHFJKDHRM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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